5-Hexenyldimethylchlorosilane

Vue d'ensemble

Description

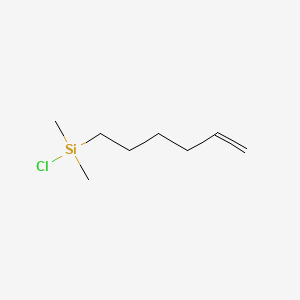

5-Hexenyldimethylchlorosilane is an organic compound with the chemical formula C8H17ClSi . It is a colorless liquid with a pungent odor and is often used as a reagent in organic synthesis. One of its main uses is as a silicon reagent in organic synthesis, which can react with other organic molecules to introduce hexyl dimethyl silane groups . Additionally, it is used in the preparation of certain photosensitive polymers and coatings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Hexenyldimethylchlorosilane generally involves the reaction of chlorosilanes with hexene. The specific steps are as follows:

Reaction Setup: Chlorosilane and hexene are heated to react in an appropriate reaction solvent.

Reaction Progress: The reaction generates pyridine as a byproduct.

Product Formation: As the reaction proceeds, the product is gradually generated.

Purification: The pure product is obtained by distillation purification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hexenyldimethylchlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Addition Reactions: The double bond in the hexenyl group can participate in addition reactions.

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.

Common Reagents and Conditions

Nucleophiles: Such as amines or alcohols for substitution reactions.

Catalysts: Often used to facilitate addition reactions.

Solvents: Non-protic solvents are preferred to avoid hydrolysis.

Major Products

Substituted Silanes: Formed from substitution reactions.

Hydrolyzed Products: Resulting from exposure to moisture or water.

Applications De Recherche Scientifique

Surface Functionalization

Case Study: Vapor Phase Silanization

A study demonstrated the use of HDMS in vapor phase silanization to modify silica surfaces. By introducing HDMS into a Schlenk flask without direct contact with the samples, researchers achieved effective surface functionalization. This method enhanced the hydrophobicity of silica, which is crucial for applications in chromatography and sensor technology .

Biomedical Engineering

Case Study: Schwann Cell Migration

In a notable application within biomedical engineering, a 10% solution of HDMS was utilized to create concentration gradients on substrates to study Schwann cell migration. The results indicated that cells exhibited directed migration towards higher concentrations of tethered peptides functionalized via HDMS, highlighting its potential in nerve regeneration strategies .

Organic Synthesis

Cross-Coupling Reactions

HDMS serves as an important reagent in palladium-catalyzed cross-coupling reactions. Research has shown that it can facilitate the formation of γ-coupled products with high site-selectivity when used with aromatic bromides. This application is significant for synthesizing complex organic molecules in pharmaceuticals and agrochemicals .

Polymer Chemistry

Grafting Cyclic Olefins

HDMS has been effectively used for grafting cyclic olefins, demonstrating low strain energies that contribute to enhanced polymer properties. This application is particularly relevant in developing high-performance materials for coatings and adhesives .

Table 1: Summary of Applications of 5-Hexenyldimethylchlorosilane

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Surface Functionalization | Vapor Phase Silanization | Enhanced hydrophobicity of silica surfaces |

| Biomedical Engineering | Schwann Cell Migration | Directed migration towards peptide gradients |

| Organic Synthesis | Palladium-Catalyzed Cross-Coupling | High site-selectivity in product formation |

| Polymer Chemistry | Grafting Cyclic Olefins | Improved material properties for coatings and adhesives |

Mécanisme D'action

The mechanism of action of 5-Hexenyldimethylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The molecular targets include organic molecules with functional groups that can react with the silicon or chlorine atoms. The pathways involved typically include substitution and addition reactions, leading to the formation of new silicon-containing compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chloromethylsilane

- Dimethylchlorosilane

- Hexenyldimethylsilane

Uniqueness

5-Hexenyldimethylchlorosilane is unique due to its hexenyl group, which provides additional reactivity through its double bond. This makes it more versatile in organic synthesis compared to other similar compounds that lack this feature.

Activité Biologique

5-Hexenyldimethylchlorosilane (HDMS) is a silane compound that has garnered interest in various biological applications, particularly in the fields of tissue engineering and regenerative medicine. This article reviews the biological activity of HDMS, focusing on its interactions with biological systems, its role in promoting cell migration, and its potential applications in enhancing nerve regeneration.

This compound is characterized by its unique chemical structure, which includes a hexenyl group attached to a dimethylchlorosilane moiety. This configuration allows HDMS to participate in various chemical reactions, making it a versatile compound for surface modification and functionalization.

The mechanism of action of HDMS primarily involves its ability to form self-assembled monolayers (SAMs) on surfaces, which can significantly influence cellular behaviors such as adhesion, proliferation, and migration. The presence of the hexenyl group facilitates the formation of covalent bonds with biomolecules, enhancing the biocompatibility of materials used in biomedical applications .

Cell Migration Studies

One significant area of research involves the use of HDMS to create concentration gradients that promote Schwann cell migration, which is critical for nerve regeneration. In a study examining the effects of peptide gradients on Schwann cell behavior, HDMS was utilized to generate a gradient that directed cell movement towards higher concentrations of specific peptides . The results indicated that while RGD peptides supported cell adhesion, YIGSR peptide gradients significantly influenced directional migration, demonstrating the utility of HDMS in creating environments conducive to cellular responses.

Surface Modification for Enhanced Cell Adhesion

HDMS has also been employed in modifying surfaces to improve cell adhesion properties. A study reported that surfaces treated with HDMS exhibited enhanced interactions with various cell types, including fibroblasts and neural cells. The chemical modifications allowed for better integration of biomaterials with surrounding tissues, which is essential for successful implants and tissue engineering scaffolds .

Data Table: Summary of Biological Activities

Research Findings

Recent findings highlight the potential applications of HDMS in regenerative medicine:

- Nerve Regeneration : The ability of HDMS to facilitate Schwann cell migration suggests its potential use in nerve injury repair strategies. By optimizing peptide gradients on biomaterials modified with HDMS, researchers can enhance the recruitment of supportive cells to injury sites .

- Tissue Engineering Applications : HDMS-modified surfaces have shown promise in improving the integration of implants within biological tissues. The modification enhances not only cell adhesion but also promotes favorable cellular responses necessary for tissue regeneration .

- Controlled Release Systems : The versatility of HDMS allows it to be integrated into drug delivery systems where controlled release profiles can be achieved through surface modifications that respond to biological stimuli .

Propriétés

IUPAC Name |

chloro-hex-5-enyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKBNSIOLMRTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474030 | |

| Record name | 5-Hexenyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30102-73-9 | |

| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexenyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.